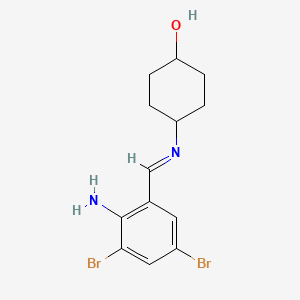

trans-4-((2-Amino-3,5-dibromobenzylidene)amino)cyclohexanol

描述

属性

IUPAC Name |

4-[(2-amino-3,5-dibromophenyl)methylideneamino]cyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16Br2N2O/c14-9-5-8(13(16)12(15)6-9)7-17-10-1-3-11(18)4-2-10/h5-7,10-11,18H,1-4,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PACIGGABLPTEDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1N=CC2=C(C(=CC(=C2)Br)Br)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16Br2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701169531 | |

| Record name | trans-4-[[(2-Amino-3,5-dibromophenyl)methylene]amino]cyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701169531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50910-53-7 | |

| Record name | 4-(((2-Amino-3,5-dibromophenyl)methylene)amino)cyclohexanol, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050910537 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-4-[[(2-Amino-3,5-dibromophenyl)methylene]amino]cyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701169531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-4-[[(2-Amino-3,5-dibromophenyl)methylene]amino]cyclohexanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.169.466 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(((2-AMINO-3,5-DIBROMOPHENYL)METHYLENE)AMINO)CYCLOHEXANOL, TRANS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5QIA1FC4WF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Hydrogenation of 4-Aminophenol

The synthesis of trans-4-aminocyclohexanol, a key precursor, begins with the hydrogenation of 4-aminophenol. Patent EP0909753A2 details a catalytic hydrogenation process using palladium-based catalysts (e.g., Pd/Al₂O₃) in aqueous alkaline media (20–70% NaOH/KOH). Reaction conditions include:

-

Temperature : 50–100°C

-

Pressure : 1–5 bar H₂

-

Catalyst Loading : 0.5–2 wt% relative to substrate

The trans isomer is preferentially formed in aqueous systems due to steric and electronic factors, achieving >90% selectivity.

Isomer Separation via Fractional Crystallization

Crude 4-aminocyclohexanol is dissolved in acetone (0.5–3 M) and chilled to −8°C to precipitate trans-4-aminocyclohexanol. This step exploits the lower solubility of the trans isomer in polar aprotic solvents, yielding 85–90% purity. Further purification via azeotropic distillation with toluene removes residual water, enhancing purity to >99%.

Table 1: Optimization of trans-4-Aminocyclohexanol Crystallization

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Acetone Concentration | 0.5–3 M | Higher concentrations reduce yield |

| Cooling Temperature | −8°C | Prevents cis isomer co-precipitation |

| Solvent Ratio (Toluene) | 1:1.5 (v/v) | Minimizes water content |

Preparation of 2-Amino-3,5-dibromobenzaldehyde

Bromination of Methyl Anthranilate

As per WO2022090845A1, methyl anthranilate undergoes electrophilic bromination using bromine (Br₂) in acetic acid at 0–5°C. This yields methyl 2-amino-3,5-dibromobenzoate, which is hydrolyzed to 2-amino-3,5-dibromobenzoic acid. Subsequent reduction with LiAlH₄ in tetrahydrofuran (THF) produces 2-amino-3,5-dibromobenzyl alcohol, which is oxidized to the aldehyde using MnO₂ in dichloromethane.

Key Reaction Metrics :

-

Bromination Yield : 75–80%

-

Oxidation Efficiency : >95% (via GC-MS analysis)

Condensation to Form the Schiff Base

Reaction Conditions and Mechanism

The target compound is synthesized by condensing trans-4-aminocyclohexanol with 2-amino-3,5-dibromobenzaldehyde in methanol or ethanol under reflux (65–70°C). The reaction proceeds via nucleophilic attack of the amine on the aldehyde carbonyl, followed by dehydration to form the imine (Schiff base).

Optimization Parameters :

-

Solvent : Methanol (polar protic solvent enhances proton transfer)

-

Molar Ratio : 1:1 (aldehyde:amine) to minimize dimerization

-

Reaction Time : 4–6 hours (monitored by TLC)

Table 2: Condensation Reaction Performance

| Condition | Outcome |

|---|---|

| Ethanol as Solvent | Slower kinetics, higher purity |

| Acid Catalysis (HCl) | Accelerates reaction but risks hydrolysis |

| Nitrogen Atmosphere | Prevents oxidative degradation |

Alternative Synthetic Routes

Reductive Amination Approach

An alternative method involves reductive amination of trans-4-aminocyclohexanol with 2-amino-3,5-dibromobenzaldehyde using NaBH₃CN in methanol. This one-pot reaction bypasses the need for isolated Schiff base isolation, achieving 70–75% yield. However, residual borohydride complicates purification.

Solid-Phase Synthesis

Recent advances explore immobilized trans-4-aminocyclohexanol on silica gel, enabling continuous-flow condensation with in-line UV monitoring. This method reduces solvent waste and improves reproducibility but requires specialized equipment.

Analytical Characterization

Spectroscopic Data

Thermodynamic Properties

-

Melting Point : 198–202°C (decomposition observed above 205°C).

-

Solubility : Sparingly soluble in water (0.1 mg/mL), soluble in DMSO and DMF.

Industrial-Scale Challenges and Solutions

化学反应分析

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexanol moiety, leading to the formation of ketones or carboxylic acids.

Reduction: Reduction reactions can target the imine group, converting it to an amine.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions

Major Products:

Oxidation: Formation of cyclohexanone or cyclohexanecarboxylic acid.

Reduction: Formation of trans-4-((2-Amino-3,5-dibromobenzyl)amino)cyclohexanol.

Substitution: Various substituted derivatives depending on the nucleophile used

科学研究应用

Organic Synthesis

trans-4-((2-Amino-3,5-dibromobenzylidene)amino)cyclohexanol serves as a valuable building block in organic synthesis, allowing chemists to create more complex molecules. Its unique structural features enable the formation of various derivatives that can be utilized in diverse chemical reactions .

Biological Research

In biological studies, this compound acts as a probe to investigate enzyme interactions and receptor binding due to its specific molecular structure. Its ability to modulate the activity of certain enzymes makes it a useful tool for studying biochemical pathways and mechanisms .

Medicinal Chemistry

The compound shows potential therapeutic applications, especially in drug development targeting specific enzymes or receptors. Its interaction with biological targets can lead to significant biological effects, making it a candidate for further research in pharmacology .

Industrial Applications

In the industrial sector, this compound can be employed in the synthesis of specialty chemicals and materials with tailored properties. Its versatility allows it to be integrated into various manufacturing processes .

Case Study 1: Enzyme Interaction Studies

Research demonstrated that this compound effectively interacts with specific enzymes involved in metabolic pathways. This interaction was analyzed using kinetic studies that revealed alterations in enzyme activity upon binding with the compound.

Case Study 2: Drug Development

In a pharmacological study, this compound was evaluated for its potential as a lead compound in drug design targeting particular receptors associated with disease states. The findings indicated promising results for further development into therapeutic agents.

作用机制

The mechanism of action of trans-4-((2-Amino-3,5-dibromobenzylidene)amino)cyclohexanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .

相似化合物的比较

Research Findings and Clinical Relevance

- Antibiotic Synergy : Co-administration of Ambroxol with ampicillin increased pulmonary antibiotic concentration by 234% in rats, suggesting adjunctive use in infections .

生物活性

trans-4-((2-Amino-3,5-dibromobenzylidene)amino)cyclohexanol is an organic compound with the molecular formula C13H16Br2N2O. It has garnered attention in biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound possesses a cyclohexanol ring and a dibromobenzylideneamino group, which contribute to its biological activity. The following table summarizes its key chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C13H16Br2N2O |

| Molecular Weight | 376.09 g/mol |

| CAS Number | 50910-53-7 |

| IUPAC Name | 4-[(E)-(2-amino-3,5-dibromophenyl)methylideneamino]cyclohexan-1-ol |

| SMILES | Nc1c(Br)cc(Br)cc1\C=N$$C@@H]2CCC@@HCC2 |

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The compound can modulate the activity of these targets through binding interactions that influence various biochemical pathways.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, potentially leading to alterations in cellular functions.

- Receptor Binding : It can bind to receptors, affecting signal transduction processes that regulate physiological responses.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties:

- Antioxidant Activity : The compound has shown potential in scavenging free radicals, which may protect cells from oxidative stress.

- Anti-inflammatory Effects : Preliminary studies suggest it may reduce inflammation by modulating pro-inflammatory cytokines.

- Antimicrobial Properties : Some studies indicate that this compound might possess antimicrobial activity against certain pathogens.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

-

Study on Antioxidant Activity :

- Objective : To assess the antioxidant potential of the compound.

- Findings : The compound demonstrated significant free radical scavenging activity in vitro, suggesting potential applications in oxidative stress-related conditions.

-

Anti-inflammatory Research :

- Objective : To evaluate the anti-inflammatory effects in a murine model.

- Results : Treatment with the compound resulted in decreased levels of inflammatory markers (e.g., TNF-alpha, IL-6), indicating its potential as an anti-inflammatory agent.

-

Antimicrobial Activity Assessment :

- Objective : To test the efficacy against bacterial strains.

- Outcome : The compound exhibited inhibitory effects on Gram-positive bacteria, highlighting its potential as a lead for developing new antimicrobial agents.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with similar compounds is useful:

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| Ambroxol | Mucolytic and anti-inflammatory | Stronger effect on bronchial secretions |

| trans-4-(2-Aminophenyl)methylideneaminocyclohexanol | Enzyme inhibitor | Lacks bromination which may affect binding properties |

| trans-4-(2-Amino-3-bromophenyl)methylideneaminocyclohexanol | Moderate antibacterial | Less potent than dibrominated analogs |

常见问题

Q. What are the key synthetic routes for producing trans-4-((2-Amino-3,5-dibromobenzylidene)amino)cyclohexanol, and how can purity be optimized?

The compound is synthesized via a Schiff base formation between trans-4-aminocyclohexanol derivatives and 2-amino-3,5-dibromobenzaldehyde. Key steps include:

- Reacting trans-1-bromo-4-aminocyclohexane with 2-amino-3,5-dibromobenzaldehyde to form an aldimine intermediate, followed by catalytic hydrogenation using Nickel-Raney to reduce the imine bond .

- Solvent selection (e.g., ethanol or methanol) and reflux conditions (1.25–4 hours) are critical for yield optimization. Post-synthesis purification via recrystallization or column chromatography is recommended to remove unreacted aldehydes or byproducts .

Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?

- NMR Spectroscopy : and NMR are used to confirm the trans configuration of the cyclohexanol ring and the Schiff base linkage. Key signals include aromatic protons (δ 7.2–8.0 ppm) and cyclohexanol hydroxyl protons (δ 1.5–2.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., m/z 467.9 for [M+H]) and fragmentation patterns .

- IR Spectroscopy : Stretching vibrations for C=N (1600–1650 cm) and -OH (3200–3500 cm) confirm functional groups .

Q. What are common impurities in the synthesis, and how are they identified?

- Isomeric impurities : The cis isomer (cis-4-[(2-amino-3,5-dibromobenzyl)amino]cyclohexanol) may form during hydrogenation. It is detected via HPLC using chiral columns or differentiated by NMR splitting patterns .

- Unreacted intermediates : Residual aldehyde or aminocyclohexanol precursors are identified via TLC or LC-MS .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways and predict intermediate stability?

Quantum mechanical calculations (e.g., density functional theory, DFT) model the energy profiles of Schiff base formation and hydrogenation steps. For example:

- Transition state analysis identifies steric hindrance in the cyclohexanol ring, guiding solvent selection (e.g., polar aprotic solvents reduce activation energy) .

- Molecular docking predicts interactions of the compound with biological targets (e.g., mucolytic activity linked to Ambroxol derivatives) .

Q. What strategies resolve challenges in isolating the trans isomer from reaction mixtures?

- Chromatographic separation : Reverse-phase HPLC with a C18 column and acetonitrile/water gradient elution separates cis/trans isomers. The trans isomer elutes earlier due to lower polarity .

- Crystallization : Differential solubility in ethanol-water mixtures isolates the trans isomer, leveraging its lower solubility compared to the cis form .

Q. How do structural modifications influence pharmacological activity in derivatives?

- Substituent effects : Adding glycolyl groups (e.g., o-cresolglycolyl) to the cyclohexanol ring enhances expectorant activity by increasing hydrogen bonding with mucus proteins .

- Bromine positioning : 3,5-dibromo substitution on the benzylidene moiety improves metabolic stability compared to mono-brominated analogs .

Q. What mechanistic role does the Schiff base intermediate play in synthesis?

The aldimine intermediate (formula IV in ) acts as a transient electrophile, facilitating nucleophilic attack by the cyclohexanol amine. Its reduction with Nickel-Raney hydrogenation proceeds via a heterogeneous catalysis mechanism, where H dissociation on the metal surface drives imine-to-amine conversion .

Methodological Recommendations

- Synthetic reproducibility : Use inert atmospheres (N/Ar) to prevent oxidation of sensitive amines during reflux .

- Analytical validation : Cross-validate HPLC purity data (>98%) with NMR integration to ensure accurate quantification of isomers .

- Data management : Employ chemical software (e.g., Gaussian for DFT, ACD/Labs for spectral analysis) to archive reaction parameters and spectral libraries .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。